molecular formula C10H12F3N3O B12230479 N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide

N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide

Cat. No.: B12230479
M. Wt: 247.22 g/mol
InChI Key: OESBIBUUHKUTBN-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a trifluorobutanamide group attached to the nitrogen atom at position 2. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4,4,4-trifluorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanoic acid, while reduction may produce N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanol .

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-N-methyl-4-amino-benzoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide is unique due to the presence of the trifluorobutanamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F3N3O

Molecular Weight

247.22 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4,4,4-trifluorobutanamide

InChI

InChI=1S/C10H12F3N3O/c1-6-5-7(2)15-9(14-6)16-8(17)3-4-10(11,12)13/h5H,3-4H2,1-2H3,(H,14,15,16,17)

InChI Key

OESBIBUUHKUTBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CCC(F)(F)F)C

Origin of Product

United States

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